1-(Benzofuran-5-yl)propan-2-amine hydrochloride
CAS No.: 286834-80-8
Cat. No.: VC21130947
Molecular Formula: C11H14ClNO
Molecular Weight: 211.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 286834-80-8 |
|---|---|
| Molecular Formula | C11H14ClNO |
| Molecular Weight | 211.69 g/mol |
| IUPAC Name | 1-(1-benzofuran-5-yl)propan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H13NO.ClH/c1-8(12)6-9-2-3-11-10(7-9)4-5-13-11;/h2-5,7-8H,6,12H2,1H3;1H |
| Standard InChI Key | NFQIXCQPRSHUTF-UHFFFAOYSA-N |
| SMILES | CC(CC1=CC2=C(C=C1)OC=C2)N.Cl |
| Canonical SMILES | CC(CC1=CC2=C(C=C1)OC=C2)N.Cl |
Introduction
Chemical Identity and Properties
1-(Benzofuran-5-yl)propan-2-amine hydrochloride is the hydrochloride salt form of 5-APB (5-(2-Aminopropyl)benzofuran). The compound has been sold as a designer drug since 2010 and is sometimes informally referred to as "Benzofury" . Its chemical identity and properties are outlined in the following table:
| Property | Value |
|---|---|
| IUPAC Name | 1-(1-benzofuran-5-yl)propan-2-amine;hydrochloride |
| Molecular Formula | C11H14ClNO |
| Molecular Weight | 211.69 g/mol |
| CAS Number | 286834-80-8 |
| PubChem CID | 9837231 |
| InChIKey | NFQIXCQPRSHUTF-UHFFFAOYSA-N |
| SMILES | CC(CC1=CC2=C(C=C1)OC=C2)N.Cl |
The hydrochloride salt form is approximately 10% more potent by mass compared to the succinate salt form, which is another common form of 5-APB found in circulation . This difference in potency is significant for both research and potential harm reduction contexts.
Structural Characteristics
Molecular Structure
The compound consists of a benzofuran core with a 2-aminopropyl side chain at the 5-position, forming the base structure of 5-APB. The addition of hydrochloride creates the salt form, which affects its solubility and bioavailability compared to the free base . The benzofuran ring system consists of a benzene ring fused with a furan ring, giving it unique properties compared to other phenethylamine derivatives.
Related Structural Analogs
Several structural analogs of 5-APB hydrochloride exist, with variations in substitution patterns and functional groups:
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| 5-APB (free base) | C11H13NO | 175.23 g/mol | Lacks hydrochloride group |
| 6-APB | C11H13NO | 175.23 g/mol | Substitution at position 6 of benzofuran |
| 5-MAPB | C12H15NO | 189.25 g/mol | Contains N-methyl group |
| 5-EAPB | C13H17NO | 203.28 g/mol | Contains N-ethyl group |
These structural variations lead to differences in receptor binding profiles and pharmacological effects, making the comparison between these compounds valuable for structure-activity relationship studies .
Pharmacology and Mechanism of Action
Primary Targets
1-(Benzofuran-5-yl)propan-2-amine hydrochloride acts on multiple neurotransmitter systems, with particularly strong effects on monoamine systems. Its primary targets include:
| Target | Mechanism | Effect |
|---|---|---|
| Serotonin System | Reuptake inhibition and release | Increased serotonergic neurotransmission |
| Norepinephrine System | Reuptake inhibition and release | Increased noradrenergic neurotransmission |
| Dopamine System | Reuptake inhibition and release | Increased dopaminergic neurotransmission |
| 5-HT2A Receptors | Agonist activity | Altered serotonergic signaling |
| 5-HT2B Receptors | Potent full agonist | Cardiovascular and other effects |
Research indicates that 5-APB hydrochloride functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) and as a releasing agent for these neurotransmitters . The compound shows particular affinity for 5-HT2A and 5-HT2B receptors, with functional assays revealing it to be a potent full agonist at 5-HT2B receptors .
Metabolic Pathways
The compound is metabolized by several cytochrome P450 isoenzymes, including:
-
CYP1A2
-
CYP2B6
-
CYP2C19
-
CYP2D6
These enzymes play crucial roles in the biotransformation of the compound, affecting its pharmacokinetics and potential for drug interactions .
Research Findings
Neurochemical Profile Studies
Neurochemical profiling studies have provided significant insights into the mechanism of action of 1-(Benzofuran-5-yl)propan-2-amine hydrochloride. Iversen and colleagues found that 5-APB acted as a submicromolar inhibitor of both dopamine transporter (DAT) and norepinephrine transporter (NET), indicating its potent effects on catecholaminergic systems .
Further binding assays revealed that 5-APB exhibits high affinity (<100nM) for 5-HT2B and α2C receptors, with functional assays confirming its role as a potent full agonist at 5-HT2B receptors . This receptor activity profile distinguishes it from many other psychoactive substances and may contribute to its specific physiological and psychological effects.
Behavioral and Reinforcement Studies
Regulatory Status
International Control Measures
The Advisory Council on the Misuse of Drugs (ACMD) in the UK recommended that 5-APB and related compounds be controlled under the Misuse of Drugs Act, 1971, as Class B substances . Due to their lack of legitimate medical uses, they were also recommended for listing as Schedule 1 substances under the Misuse of Drugs Regulations, 2001 .
The recommendation was based on their assessment that these compounds are drugs that are being, or are likely to be, misused, and that misuse is having, or is capable of having, harmful effects . This regulatory approach reflects concerns about the potential for recreational use and associated health risks.
Comparison with Related Compounds
Pharmacological Comparison
The benzofuran series of compounds, including 5-APB hydrochloride, shares structural similarities with other phenethylamine derivatives but exhibits distinct pharmacological profiles. The table below compares key pharmacological properties:
| Compound | Primary Mechanism | Notable Receptor Activity | Relative Potency |
|---|---|---|---|
| 5-APB HCl | SNDRI + releasing agent | 5-HT2B agonist | Higher potency than free base |
| 6-APB | SNDRI + releasing agent | Similar to 5-APB | Slightly different effects profile |
| 5-MAPB | SNDRI + releasing agent | Similar to 5-APB | Modified by N-methyl group |
| 5-EAPB | SNDRI + releasing agent | Similar spectrum | Different subjective effects |
| MDMA | Primarily serotonin-focused | Less 5-HT2B activity | Different entactogenic profile |
These pharmacological differences highlight the importance of precise structural variations in determining receptor binding profiles and subsequent physiological and psychological effects .
Structure-Activity Relationships
The benzofuran structure in 5-APB hydrochloride differs from the methylenedioxy structure found in 3,4-methylenedioxymethamphetamine (MDMA), despite both compounds having empathogenic and stimulant effects. This structural difference results in altered receptor binding profiles and potentially different risk profiles, particularly regarding cardiovascular effects associated with 5-HT2B agonism.
The specific position of the aminopropyl chain on the benzofuran ring (position 5 versus position 6) also affects the compound's pharmacological properties, supporting the importance of detailed structure-activity relationship studies for this class of compounds .
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